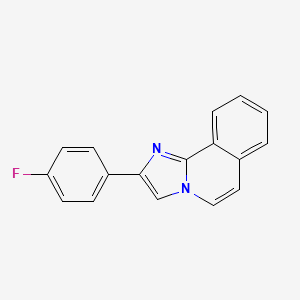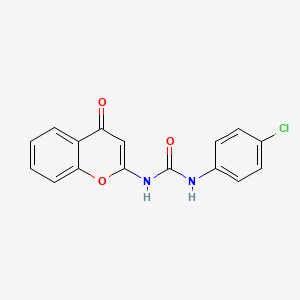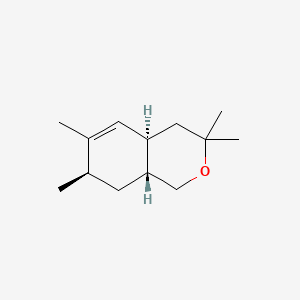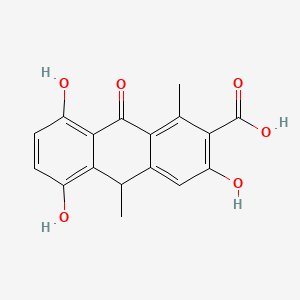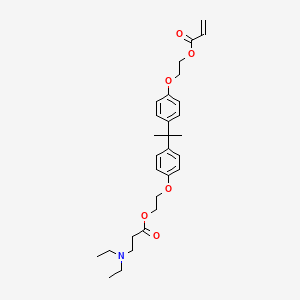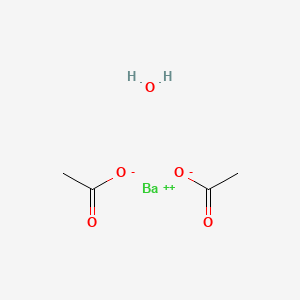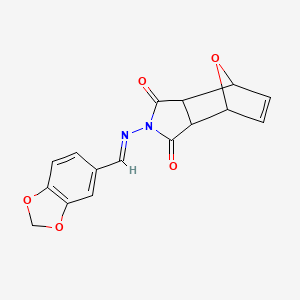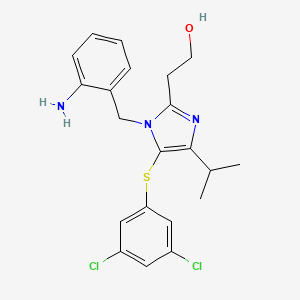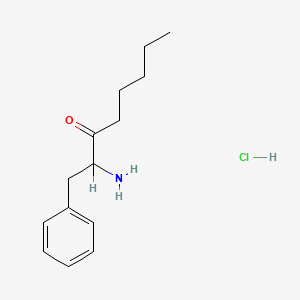
(+-)-2-Amino-1-phenyl-3-octanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(±)-2-Amino-1-phenyl-3-octanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropylamines. This compound is characterized by the presence of an amino group attached to a phenyl ring and an octanone chain. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride typically involves the reaction of phenylacetone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol, followed by the formation of the amine. The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (±)-2-Amino-1-phenyl-3-octanone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions
(±)-2-Amino-1-phenyl-3-octanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted amines or amides.
科学研究应用
(±)-2-Amino-1-phenyl-3-octanone hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of various chemical products and intermediates.
作用机制
The mechanism of action of (±)-2-Amino-1-phenyl-3-octanone hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
(±)-2-Amino-1-phenyl-3-octanone hydrochloride can be compared with other similar compounds such as:
Phenylacetone: A precursor in the synthesis of (±)-2-Amino-1-phenyl-3-octanone hydrochloride.
Amphetamine: Shares a similar phenylpropylamine structure but with different functional groups.
Methamphetamine: Another phenylpropylamine derivative with distinct pharmacological properties.
The uniqueness of (±)-2-Amino-1-phenyl-3-octanone hydrochloride lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of research applications.
属性
CAS 编号 |
153788-03-5 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC 名称 |
2-amino-1-phenyloctan-3-one;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-3-5-10-14(16)13(15)11-12-8-6-4-7-9-12;/h4,6-9,13H,2-3,5,10-11,15H2,1H3;1H |
InChI 键 |
JXHFCVIOCOBJEX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


